molecular formula C4H9NO2 B555794 2-Aminoisobutyric acid CAS No. 62-57-7

2-Aminoisobutyric acid

Cat. No. B555794
CAS RN: 62-57-7
M. Wt: 103,12 g/mole
InChI Key: FUOOLUPWFVMBKG-UHFFFAOYSA-N
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Description

2-Aminoisobutyric acid, also known as α-aminoisobutyric acid, AIB, α-methylalanine, or 2-methylalanine, is a non-proteinogenic amino acid with the structural formula H2N-C(CH3)2-COOH . It is rare in nature, having been found only in meteorites and some antibiotics of fungal origin . It is an end-product of pyrimidine metabolism and is excreted in urine . It is non-metabolisable by most bacteria and is therefore used in bioassays .


Synthesis Analysis

In the laboratory, 2-aminoisobutyric acid can be prepared from acetone cyanohydrin through a reaction with ammonia followed by hydrolysis . Industrial-scale synthesis can be achieved by the selective hydroamination of methacrylic acid . Another method involves the iterative coupling of 2-aminoisobutyric acid using automated solid-phase peptide synthesis, employing diisopropylcarbodiimide (DIC) in the presence of ethyl cyanohydroxyiminoacetate (Oxyma) .


Molecular Structure Analysis

The molecular formula of 2-aminoisobutyric acid is C4H9NO2 . It is a strong helix inducer in peptides due to the Thorpe–Ingold effect of its gem-di methyl group . Oligomers of AIB form 3 10 helices .


Chemical Reactions Analysis

2-Aminoisobutyric acid is a rare, non-protein amino acid and an end-product of pyrimidine metabolism . It is excreted in urine and found in some antibiotics of fungal origin . With the exception of a few bacteria, it is non-metabolisable, and therefore used in bioassays . It derives from a propionic acid and an isobutyric acid .


Physical And Chemical Properties Analysis

2-Aminoisobutyric acid has a molecular weight of 103.12 g/mol . It appears as a white crystalline powder . Its melting point is greater than or equal to 300 °C . The initial boiling point and boiling range is 193.35°C .

Scientific Research Applications

  • Aib in Amino Acid Transport Studies : Aib is used in studies of amino acid transport. For example, Rabito and Karish (1982) investigated Aib's transport in pig kidney epithelial cells, revealing its accumulation via a carrier-mediated process involving both sodium-dependent and sodium-independent systems (Rabito & Karish, 1982).

  • Aib in Lymphocyte Transport Studies : Van den Berg and Betel (1973) demonstrated that Aib transport increases in rat lymphocytes stimulated with phytohaemagglutinin and concanavalin A, suggesting its use in studying cellular activation and transport mechanisms (Van den Berg & Betel, 1973).

  • Role in Antimicrobial Activity : A study by Yamaguchi et al. (2002) explored the impact of Aib residues on the conformation and biological activity of antimicrobial peptides, revealing a correlation between antimicrobial activity and ion channel activity (Yamaguchi et al., 2002).

  • Chemoenzymatic Synthesis of Polypeptides : Tsuchiya and Numata (2017) synthesized Aib-containing polypeptides, demonstrating their ability to adopt an α-helix conformation, indicating its potential in peptide and protein engineering (Tsuchiya & Numata, 2017).

  • Screw-Sense in Aib-Polymers : Freudenberg and Binder (2020) reported on the ring-opening polymerization of Aib, which enabled the preparation of distinct Aib-polymers with precise end-group control, useful for investigating chiral induction and helical structures in polymers (Freudenberg & Binder, 2020).

  • Aib in Gas-Phase Spectroscopy : Gord et al. (2014) studied Aib's hydrogen bonding landscape and its conformational isomers in the gas phase, contributing to understanding the intrinsic folding propensities of amino acids (Gord et al., 2014).

  • Aib Transport in Plant Cells : Borstlap et al. (1987) investigated the uptake of Aib in pea mesophyll protoplasts, providing insights into plant amino acid transport mechanisms (Borstlap et al., 1987).

  • Aib in Studying Peptide Resistance : A study by Yamaguchi et al. (2003) on the protease resistance of Aib-containing peptides showed that introducing Aib residues significantly increases resistance to tryptic digestion (Yamaguchi et al., 2003).

  • Investigations of Aib in Astrobiology : Mita and Shimoyama (1998) discovered Aib in Tokyo Bay sediments, suggesting its potential use in astrobiological studies and the investigation of non-protein amino acids in various environments (Mita & Shimoyama, 1998).

Safety And Hazards

Contact with skin and eyes should be avoided . Dust should not be inhaled . Ingestion should be avoided, and immediate medical assistance should be sought if swallowed . Dust formation should be avoided .

Future Directions

2-Aminoisobutyric acid has potential applications in the treatment of metabolic syndrome and its cardiovascular complications . It has been shown to protect from diet-induced obesity in animal models . It induces transition of white adipose tissue to a “beige” phenotype, which induces fatty acids oxidation and increases insulin sensitivity . While the exact mechanisms of 2-aminoisobutyric acid-induced metabolic effects are still not well understood, it might serve as a potential novel drug for treatment of the metabolic syndrome and its cardiovascular complications .

properties

IUPAC Name

2-amino-2-methylpropanoic acid
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InChI

InChI=1S/C4H9NO2/c1-4(2,5)3(6)7/h5H2,1-2H3,(H,6,7)
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InChI Key

FUOOLUPWFVMBKG-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)(C(=O)O)N
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Molecular Formula

C4H9NO2
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Related CAS

65503-84-6
Record name Alanine, 2-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID0058772
Record name 2-Methylalanine
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Molecular Weight

103.12 g/mol
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Physical Description

Solid; [Merck Index] White solid; [Sigma-Aldrich MSDS], Solid
Record name 2-Aminoisobutyric acid
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Solubility

181 mg/mL at 25 °C
Record name 2-Aminoisobutyric acid
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Product Name

2-Aminoisobutyric acid

CAS RN

62-57-7
Record name Aminoisobutyric acid
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Record name Alanine, 2-methyl-
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Record name 2-amino-2-methylpropionic acid
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Record name .ALPHA.-AMINOISOBUTYRIC ACID
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Melting Point

335 °C
Record name 2-Aminoisobutyric acid
Source Human Metabolome Database (HMDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,870
Citations
K Tsuchiya, K Numata - Chemical Communications, 2017 - pubs.rsc.org
Polypeptides containing 2-aminoisobutyric acid (Aib) units as an unnatural amino acid residue were synthesized by papain-catalyzed chemoenzymatic polymerization of a tripeptide …
Number of citations: 41 pubs.rsc.org
GJ Sopasis, M Orfanoudaki, P Zarmpas… - Inorganic …, 2012 - ACS Publications
… The use of the artificial amino acid 2-aminoisobutyric acid, aibH, in Co II and Co II /Ln III chemistry has led to the synthesis of 14 new homo- and heterometallic complexes. These …
Number of citations: 67 pubs.acs.org
WV Steele, RD Chirico, AB Cowell… - Journal of Chemical & …, 1997 - ACS Publications
… of formation of 2-aminoisobutyric acid (2-methylalanine) in the crystalline phase was determined. Using a literature value for the enthalpy of sublimation of 2-aminoisobutyric acid, a …
Number of citations: 63 pubs.acs.org
YT Lau, JK Chen, BS Chen, CC Hsieh - Biochimica et Biophysica Acta (BBA …, 1994 - Elsevier
… In this study, we examined the transport of 2-aminoisobutyric acid (AIB), a nonmetabolizable model compound for the activity of Na + dependent system A [13,14], of cultured human …
Number of citations: 7 www.sciencedirect.com
M Rohmer, Ö Ucak, R Fredrick, WH Binder - Polymer Chemistry, 2021 - pubs.rsc.org
2-Aminoisobutyric acid (Aib) is a prominent achiral amino acid known for its helical building properties, generating left- and right-handed helices without any preference. We here report …
Number of citations: 5 pubs.rsc.org
SP Fletcher, J Solà, D Holt, RA Brown… - Beilstein journal of …, 2011 - beilstein-journals.org
… enantioselective alkylation of cyclic N-naphthoyl derivatives of amino acids was used to introduce a 13 C label into one of the two enantiotopic methyl groups of 2-aminoisobutyric acid (…
Number of citations: 40 www.beilstein-journals.org
KJ Van den Berg, I Betel - Experimental Cell Research, 1973 - Elsevier
… 2-aminoisobutyric acid has been studied in stimulated rat lymphocytes. The capacity to accumulate 2-aminoisobutyric acid … on the binding of 2-aminoisobutyric acid to the carrier and on …
Number of citations: 74 www.sciencedirect.com
T Misawa, N Ohoka, M Oba, H Yamashita… - Chemical …, 2019 - pubs.rsc.org
… a set of cell-penetrating foldamers (CPFs), Blocks 1–8, composed of the common amino acids Leu, Arg, and Gly, as well as the helicogenic amino acid 2-aminoisobutyric acid. The …
Number of citations: 20 pubs.rsc.org
S Olsson, SN Gray - FEMS Microbiology Ecology, 1998 - academic.oup.com
… This was achieved by non-destructively recording the distribution of labelled phosphorus and [ 14 C]2-aminoisobutyric acid ( 14 C-AIB) through largely 2-dimensional agar cultures of …
Number of citations: 61 academic.oup.com
WW Lilly, SM Higgins, GJ Wallweber - Experimental Mycology, 1990 - Elsevier
… Uptake and translocation of 2-aminoisobutyric acid by … The nonnative amino acid, 2-aminoisobutyric acid (AIB), is … INDEX DESCRIPTORS: 2-aminoisobutyric acid; amino acid uptake; …
Number of citations: 19 www.sciencedirect.com

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